molecular formula C5H6F2O3 B1601398 Methyl 4,4-difluoro-3-oxobutanoate CAS No. 89129-66-8

Methyl 4,4-difluoro-3-oxobutanoate

Cat. No. B1601398
CAS RN: 89129-66-8
M. Wt: 152.1 g/mol
InChI Key: OHTZSGZMMOMLKA-UHFFFAOYSA-N
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Patent
US09156771B2

Procedure details

The procedure of Example 4 was repeated using methanol instead of ethanol. After distillation the methyl ester was obtained as a colorless liquid. According to the 1H NMR data the product was a tautomeric mixture of ca. 60% keto form and ca. 40% enol form (methyl 4,4-difluoro-3-hydroxybut-2-enoate).
[Compound]
Name
enol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 4,4-difluoro-3-hydroxybut-2-enoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:10])[C:3]([OH:9])=[CH:4][C:5]([O:7][CH3:8])=[O:6]>CO>[F:1][CH:2]([F:10])[C:3](=[O:9])[CH2:4][C:5]([O:7][CH3:8])=[O:6]

Inputs

Step One
Name
enol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
methyl 4,4-difluoro-3-hydroxybut-2-enoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=CC(=O)OC)O)F
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After distillation the methyl ester
CUSTOM
Type
CUSTOM
Details
was obtained as a colorless liquid

Outcomes

Product
Name
Type
Smiles
FC(C(CC(=O)OC)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.